molecular formula C12H17N5O5 B10831557 2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one

2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one

Cat. No.: B10831557
M. Wt: 311.29 g/mol
InChI Key: VKBDRYNPOJCCAX-UHFFFAOYSA-N
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Chemical Reactions Analysis

2’-O-Methyl-8-methylguanosine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which 2’-O-Methyl-8-methylguanosine exerts its effects involves the stabilization of Z-RNA. The methylation at the C8 position of guanine promotes the syn conformation of the nucleobase, which is favorable for the formation of Z-RNA . This stabilization allows for the study of Z-RNA structures and their interactions with proteins. The molecular targets include Z-RNA binding proteins, which play a role in various cellular processes .

Comparison with Similar Compounds

2’-O-Methyl-8-methylguanosine is unique in its ability to stabilize Z-RNA at low salt conditions, which is a significant advantage over other modified nucleosides . Similar compounds include:

Properties

Molecular Formula

C12H17N5O5

Molecular Weight

311.29 g/mol

IUPAC Name

2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one

InChI

InChI=1S/C12H17N5O5/c1-4-14-6-9(15-12(13)16-10(6)20)17(4)11-8(21-2)7(19)5(3-18)22-11/h5,7-8,11,18-19H,3H2,1-2H3,(H3,13,15,16,20)

InChI Key

VKBDRYNPOJCCAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C3C(C(C(O3)CO)O)OC)N=C(NC2=O)N

Origin of Product

United States

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